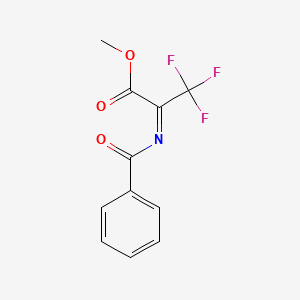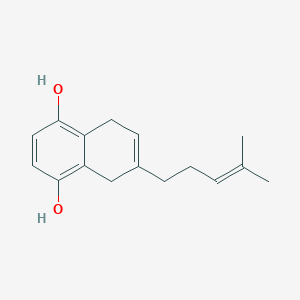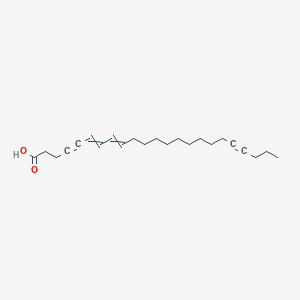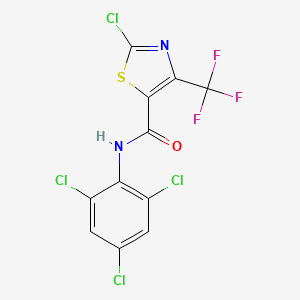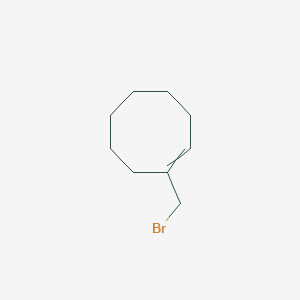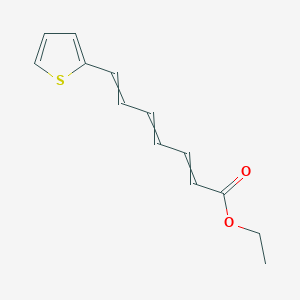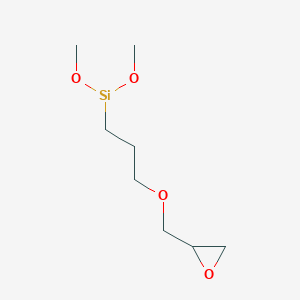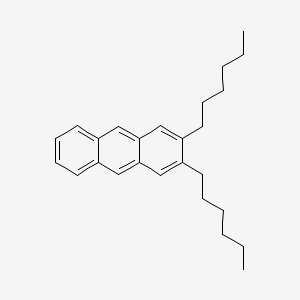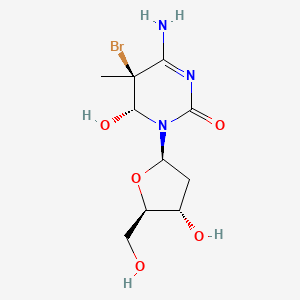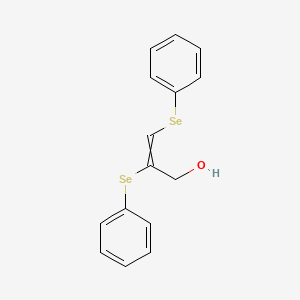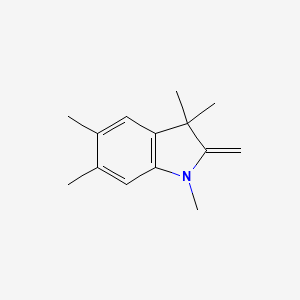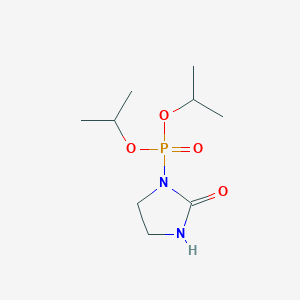
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate typically involves the reaction of imidazolidinone derivatives with phosphonic acid esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate include:
- 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
- 2-(2-oxoimidazolidin-1-yl)propanoic acid
- 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid
Uniqueness
This compound is unique due to its specific phosphonate group, which imparts distinct chemical properties and reactivity. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications. Additionally, its potential as an enzyme inhibitor sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.
Propriétés
Numéro CAS |
139109-18-5 |
|---|---|
Formule moléculaire |
C9H19N2O4P |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphorylimidazolidin-2-one |
InChI |
InChI=1S/C9H19N2O4P/c1-7(2)14-16(13,15-8(3)4)11-6-5-10-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,12) |
Clé InChI |
WQZCZMWGMWCSMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(N1CCNC1=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



